(R)-Nepicastat HCl
CAS No.:
Cat. No.: VC0541537
Molecular Formula: C14H16ClF2N3S
Molecular Weight: 331.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H16ClF2N3S |
---|---|
Molecular Weight | 331.8 g/mol |
IUPAC Name | 4-(aminomethyl)-3-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride |
Standard InChI | InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H/t10-;/m1./s1 |
Standard InChI Key | DIPDUAJWNBEVOY-HNCPQSOCSA-N |
Isomeric SMILES | C1CC2=C(C[C@@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl |
SMILES | C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl |
Canonical SMILES | C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
(R)-Nepicastat HCl (C₁₄H₁₅F₂N₃S·HCl) has a molecular weight of 331.81 g/mol and exhibits structural features that distinguish it from the racemic mixture. Its chemical name is 4-(aminomethyl)-3-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione hydrochloride .
Table 1: Key Chemical Properties of (R)-Nepicastat HCl
Property | Value/Description |
---|---|
Molecular Formula | C₁₄H₁₅F₂N₃S·HCl |
Molecular Weight | 331.81 g/mol |
CAS Number | 195881-94-8 |
Solubility | Soluble in DMSO; insoluble in water/ethanol |
Storage | -20°C (powder); short-term in solvent |
Purity | ≥98% (HPLC/NMR-confirmed) |
Synthesis and Stability
The compound is synthesized as a hydrochloride salt to enhance stability. Its synthesis involves stereoselective methods to isolate the R-enantiomer, which is 2–3 fold less potent than nepicastat (the racemic form) . Storage recommendations include maintaining the powder at -20°C and avoiding prolonged exposure to solvents, as degradation may occur .
Mechanism of Action and Enzymatic Selectivity
Targeting Dopamine-β-Hydroxylase (DBH)
(R)-Nepicastat HCl inhibits DBH, a copper-dependent enzyme localized in sympathetic neurons and adrenal glands, by blocking the hydroxylation of dopamine to norepinephrine. This inhibition elevates dopamine levels while reducing norepinephrine, shifting the catecholamine balance .
Table 2: IC₅₀ Values for (R)-Nepicastat HCl Against DBH
Selectivity Profile
This enantiomer exhibits negligible affinity for 12 enzymes and 13 neurotransmitter receptors, including adrenergic receptors and monoamine oxidases . Its selectivity minimizes off-target effects, making it suitable for studying DBH-specific pathways without confounding interactions.
Preclinical Pharmacological Studies
Spontaneously Hypertensive Rats (SHRs)
Administration of (R)-nepicastat HCl (30 mg/kg, p.o.) reduced noradrenaline content in the mesenteric artery and left ventricle by 47% and 35%, respectively, while increasing dopamine/noradrenaline ratios . This antihypertensive effect was accompanied by a 38% reduction in renal vascular resistance, underscoring its potential for cardiovascular applications .
Beagle Dogs
In a 15-day study (2 mg/kg, b.i.d.), plasma noradrenaline decreased by 52%, while dopamine surged by 646%, highlighting systemic modulation of catecholamines . These findings suggest peripheral and central DBH inhibition.
Table 3: Tissue-Specific Modulation in SHRs and Dogs
Species | Tissue | Noradrenaline Reduction | Dopamine Increase |
---|---|---|---|
SHRs | Mesenteric Artery | 47% | – |
SHRs | Left Ventricle | 35% | – |
Dogs | Plasma | 52% | 646% |
Central Nervous System Effects
Research Applications and Limitations
Utility in Cardiovascular Research
(R)-Nepicastat HCl serves as a tool to study DBH’s role in hypertension and heart failure. Its ability to reduce vascular resistance and modulate sympathetic tone provides insights into pathophysiological mechanisms .
Limitations and Challenges
-
Lower Potency: Compared to nepicastat, the R-enantiomer requires higher doses for equivalent effects, complicating translation to human therapies .
-
Limited Clinical Progress: Despite preclinical promise, nepicastat’s failure in PTSD and cocaine dependence trials underscores challenges in targeting DBH therapeutically .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume